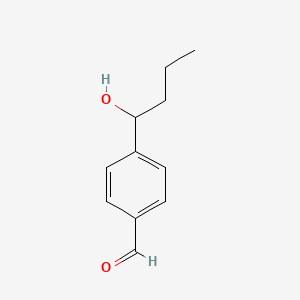

4-(1-Hydroxybutyl)benzaldehyde

Description

5-(Allyloxy)-2-sulfanylphenol is a phenolic derivative featuring an allyloxy group (–O–CH₂–CH=CH₂) at the 5-position and a sulfanyl (thiol, –SH) group at the 2-position of the benzene ring. This compound combines the electron-donating properties of the allyloxy group with the nucleophilic and redox-active thiol functionality, making it a molecule of interest in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

4-(1-hydroxybutyl)benzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-8,11,13H,2-3H2,1H3 |

Clé InChI |

JMWWZADCCCBMBB-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C1=CC=C(C=C1)C=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Key Comparisons:

5-Allyloxy vs. 5-Ethoxy/Methoxy Derivatives Anti-biofilm activity: Thioxothiazolidin-4-one derivatives with 3-(allyloxy) substituents (e.g., 3-(4-fluorophenyl)-5-(3-(allyloxy)-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) exhibit high anti-biofilm activity (79 records in the aBiofilm database), comparable to ethoxy and fluorophenyl analogs . Receptor antagonism: In aporphine derivatives, allyloxy substituents at specific positions (e.g., C1 vs. C2) significantly affect 5-HT2A receptor activity. For example, replacing a methoxy group with allyloxy at C1 improved antagonism, while C2 allyl substituents reduced activity, highlighting positional sensitivity .

Thiol (Sulfanyl) vs. Hydroxyl or Sulfonamide Groups The thiol group in 5-(allyloxy)-2-sulfanylphenol confers distinct redox reactivity compared to hydroxyl or sulfonamide analogs (e.g., methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate). Thiols participate in disulfide bonds and metal coordination, which can enhance antioxidant or antimicrobial properties but may reduce stability under oxidative conditions .

Stability and Reactivity

- Plasma-Induced Polymerization: Allyloxy groups in monomers like A6CC (5-((allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one) demonstrate stability under plasma conditions, enabling controlled polymerization. This contrasts with more reactive epoxide groups, suggesting allyloxy derivatives may offer advantages in materials science .

- Oxidative Sensitivity: The thiol group in 5-(allyloxy)-2-sulfanylphenol is prone to oxidation, necessitating stabilization strategies (e.g., nitrogen atmospheres), whereas sulfonamide or methoxy analogs (e.g., ) are more inert .

Data Tables

Table 1: Anti-Biofilm Activity of Allyloxy-Containing Compounds (Selected Data from aBiofilm Database)

| Compound Name | Target Microorganism | Number of Records |

|---|---|---|

| 3-(4-Fluorophenyl)-5-(3-(allyloxy)-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Staphylococcus aureus | 79 |

| 3-(Pyridin-3-yl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Pseudomonas aeruginosa | 79 |

| 5-Fluorouracil | Candida albicans | 58 |

Interpretation: Allyloxy-substituted thioxothiazolidinones show comparable efficacy to ethoxy analogs, underscoring their versatility against Gram-positive and Gram-negative pathogens .

Table 2: Positional Impact of Allyloxy Substituents on Receptor Activity

| Compound Structure | 5-HT2A Receptor Antagonism (IC₅₀) | α1A Receptor Antagonism (IC₅₀) |

|---|---|---|

| Aporphine with C1 allyloxy, C2 methoxy (15a) | 12 nM | 480 nM |

| Aporphine with C2 allyloxy (14) | Inactive | Inactive |

Interpretation : Allyloxy groups at C1 enhance 5-HT2A selectivity, whereas C2 placement abolishes activity, emphasizing spatial constraints in receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.